1-[(3-Ethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-methylurea
Overview
Description
N-(3-ethoxybenzyl)-N’-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N-methylurea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a furan ring, and a benzyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxybenzyl)-N’-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N-methylurea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using reagents like furfural or furfuryl alcohol.
Introduction of the Benzyl Group: The benzyl group is attached via a nucleophilic substitution reaction, where the benzyl halide reacts with the thiadiazole-furan intermediate.
Final Urea Formation: The final step involves the reaction of the intermediate with methyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of N-(3-ethoxybenzyl)-N’-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N-methylurea follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxybenzyl)-N’-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Benzyl halides, furfural, nucleophiles or electrophiles, solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with varying functional groups.
Scientific Research Applications
N-(3-ethoxybenzyl)-N’-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N-methylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-ethoxybenzyl)-N’-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N-methylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-ethoxybenzyl)-N’-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-N-methylurea: Similar structure with a thiophene ring instead of a furan ring.
N-(3-ethoxybenzyl)-N’-[5-(2-pyridyl)-1,3,4-thiadiazol-2-yl]-N-methylurea: Similar structure with a pyridine ring instead of a furan ring.
Uniqueness
N-(3-ethoxybenzyl)-N’-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N-methylurea is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs with different heterocyclic rings. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(3-ethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-methylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-3-23-13-7-4-6-12(10-13)11-21(2)17(22)18-16-20-19-15(25-16)14-8-5-9-24-14/h4-10H,3,11H2,1-2H3,(H,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJRGVJNOZYRRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN(C)C(=O)NC2=NN=C(S2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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